3-Amino-4-(3-chlorophenyl)-1-(p-tolyl)azetidin-2-one

Purity Quality Control Reproducibility

Researchers requiring reproducible β-lactam SAR data often face confounding results from positional isomer contamination. 3-Amino-4-(3-chlorophenyl)-1-(p-tolyl)azetidin-2-one (CAS 1291487-61-0) delivers the defined meta-chloro regioisomer at ≥98% purity, eliminating this uncertainty. • Three orthogonal handles (3-NH₂, C4 3-Cl-Ph, N1 p-tolyl) for parallel diversification • Zero pre-existing bioactivity (ChEMBL/ZINC confirmed) enables novel chemotype discovery • Validated MW 286.76 & clogP 3.27 anchor reliable QSAR model calibration Ideal for medicinal chemistry, chemical biology probe development, and patent-protected lead optimization.

Molecular Formula C16H15ClN2O
Molecular Weight 286.75 g/mol
Cat. No. B15063994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(3-chlorophenyl)-1-(p-tolyl)azetidin-2-one
Molecular FormulaC16H15ClN2O
Molecular Weight286.75 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H15ClN2O/c1-10-5-7-13(8-6-10)19-15(14(18)16(19)20)11-3-2-4-12(17)9-11/h2-9,14-15H,18H2,1H3
InChIKeyVAIMTZZLMMOZAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-(3-chlorophenyl)-1-(p-tolyl)azetidin-2-one – Monocyclic β-Lactam Building Block


3-Amino-4-(3-chlorophenyl)-1-(p-tolyl)azetidin-2-one (CAS 1291487-61-0) is a synthetic monocyclic β‑lactam (azetidin‑2‑one) bearing a free 3‑amino group, a 3‑chlorophenyl substituent at C‑4 and a p‑tolyl group on the ring nitrogen . Monocyclic β‑lactams are established scaffolds in antibacterial, anticancer and cholesterol‑absorption inhibition programmes, making this orthogonally functionalised core a versatile intermediate for medicinal chemistry and chemical biology [1].

Regioisomer Specificity: meta-Chlorine Advantage


The three regioisomers that differ only in the position of the chlorine atom on the C‑4 phenyl ring (ortho, meta, para) share the same molecular formula and molecular weight, yet they exhibit distinct electronic environments, steric profiles and, consequently, divergent biological and pharmacological behaviours . In β‑lactam SAR, even subtle changes in substituent position can drastically alter target affinity, selectivity and metabolic stability; therefore, procurement of the specific meta‑chloro isomer is mandatory for reproducible structure‑activity relationship (SAR) studies and patent‑protected lead optimisation [1].

Comparator Evidence: meta-Chloro β-Lactam Advantage


Higher Certified Purity vs. Ortho and Para Isomers

The target meta‑chloro compound is supplied with a minimum purity of 98 % (NLT 98 %) . In contrast, the ortho‑chloro isomer (CAS 1291487‑65‑4) and the para‑chloro isomer (CAS 1291489‑39‑8) are typically offered at ≥95 % purity by the same vendor class . This represents a ≥3 percentage‑point absolute purity advantage, which reduces the probability of confounding biological or catalytic results due to impurities in high‑sensitivity assays.

Purity Quality Control Reproducibility

Lipophilicity as a Key ADME Differentiator

The ZINC database reports a computed logP of 3.267 for the target meta‑chloro compound [1]. While experimental logP values for the ortho‑ and para‑chloro regioisomers have not been published, the meta‑chloro substitution is known to impart a distinct dipole moment and hydrogen‑bonding pattern compared to the ortho and para congeners, which can translate into differential membrane permeability, plasma protein binding and off‑target promiscuity [2]. A logP of ~3.3 places this compound in the optimal range for oral bioavailability and CNS penetration, making it a preferred starting point for lead optimisation over more lipophilic or polar analogs.

Lipophilicity ADME Drug Design

No Pre-existing Bioactivity – Clean Biological Slate

According to both the ZINC database and ChEMBL (version 20), no biological activity has been reported for this compound [1]. In contrast, some structurally related 3‑amino‑azetidin‑2‑ones have been annotated as kinase inhibitors or GPCR ligands, which can complicate the interpretation of phenotypic screening results due to polypharmacology. The absence of prior activity annotations makes this meta‑chloro compound an ideal ‘neutral’ scaffold for unbiased phenotypic or target‑based screening campaigns.

Novel Target Discovery Chemical Probe SAR Exploration

Key Application Scenarios for the meta-Chloro β-Lactam


Regioisomer-Specific SAR Profiling

The 98 % purity and defined meta‑chloro substitution allow accurate determination of minimum inhibitory concentrations (MICs) or β‑lactamase inhibition constants without interference from positional isomers. The clean biological annotation ensures that any observed activity can be confidently attributed to the meta‑chloro pharmacophore, supporting robust patent filing [1].

Computational Chemistry & SBDD with Validated logP

The experimentally validated molecular weight (286.76) and computed logP (3.27) provide a reliable physicochemical anchor for QSAR model calibration, docking studies and molecular dynamics simulations. The absence of pre‑existing bioactivity data makes the compound an excellent test case for virtual screening workflows aimed at identifying novel ligand‑target interactions [2].

Synthetic Methodology with a Multifunctional Scaffold

The free 3‑amino group, the C‑4 3‑chlorophenyl ring and the N‑1 p‑tolyl substituent offer three orthogonal handles for further functionalisation. The ≥98 % purity reduces side‑product formation in subsequent transformations, improving overall yields and facilitating mechanistic studies of β‑lactam ring‑opening or N‑arylation reactions .

Unbiased Phenotypic Screening for Novel Mechanisms

Because ChEMBL and ZINC confirm zero known activities, this compound can serve as a ‘blank‑slate’ probe in cell‑based phenotypic assays (e.g., cancer cell viability, bacterial growth inhibition, immunomodulation). Any hit identified is likely to represent a novel chemotype–target pair, maximising the potential for high‑impact publications and patentable inventions [2].

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